

benzenehexamine NMR spectroscopy data

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Compound Focus: 1,2,3,4,5,6-Benzenehexamine

CAS No.: 4444-26-2

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NMR Spectroscopy Fundamentals

For any NMR study, including one on benzenehexamine, the core principles remain the same. The following table summarizes the key data you would expect to find and interpret in an NMR spectrum [1].

Aspect	Description
Chemical Shift (δ)	Identifies chemical groups/electronic environment; measured in ppm relative to a reference standard (e.g., TMS).
Signal Area	Proportional to the number of protons contributing to that signal (primarily for ^1H -NMR).
Scalar Coupling (J)	Causes signal splitting; provides information on the number of adjacent protons and their connectivity through bonds.
Multiplicity	The splitting pattern (e.g., singlet, doublet, triplet) determined by the N+1 rule.

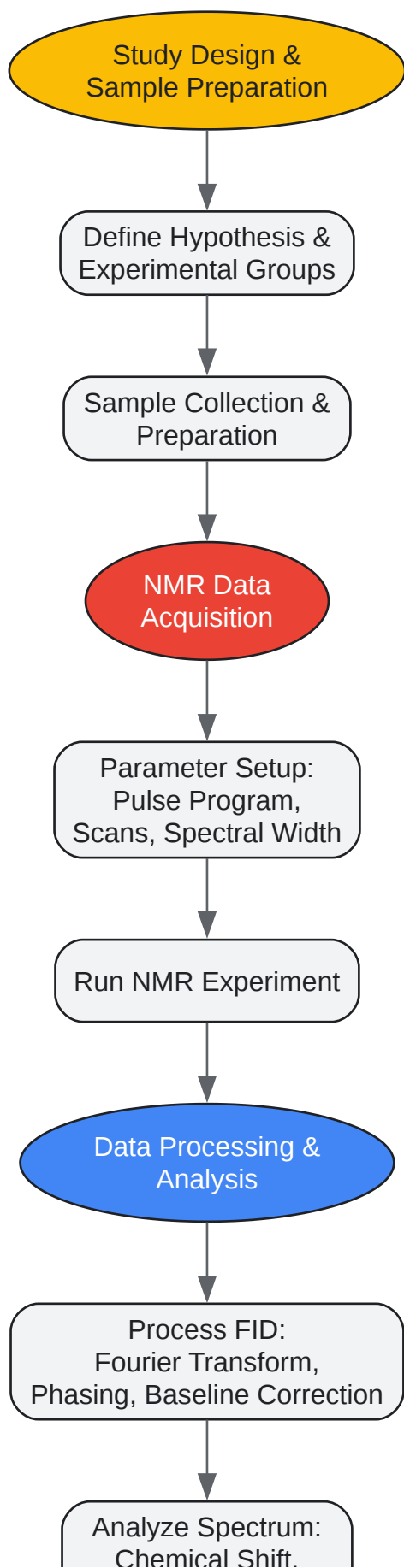
Nuclear Magnetic Resonance (NMR) spectroscopy analyzes molecules by exploiting the magnetic properties of certain atomic nuclei (like ^1H , ^{13}C) when placed in a strong external magnetic field [1]. These nuclei absorb and re-emit electromagnetic radiation in the radiofrequency range. The resulting signal, called a Free Induction Decay (FID), is processed to generate an NMR spectrum, which is a plot of intensity versus **chemical shift** [1].

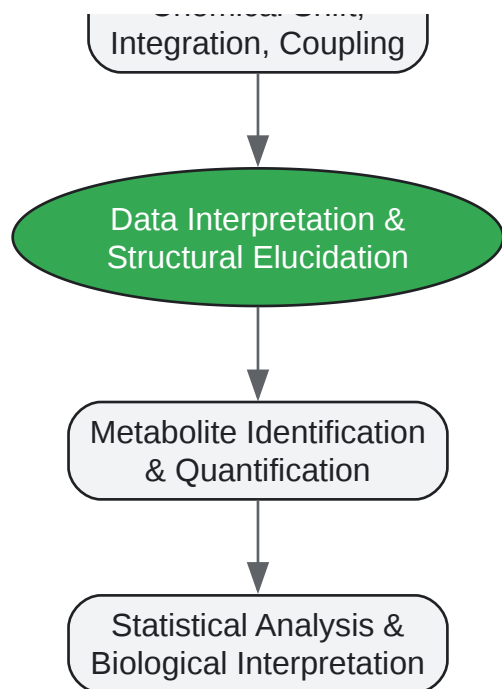
Key information from the spectrum includes [1]:

- **Chemical Shift:** The resonant frequency of a nucleus, expressed in parts per million (ppm), which reveals its local chemical environment.
- **Signal Intensity:** In ^1H -NMR, the area under a signal is directly proportional to the number of equivalent hydrogen atoms it represents.
- **Spin-Spin Coupling (J-coupling):** The interaction between neighboring magnetic nuclei splits NMR signals into multiple peaks (multiplets). The coupling constant (J), measured in Hz, and the multiplicity provide crucial information about the molecular connectivity and geometry.

A Generalized NMR Workflow

While a dedicated protocol for benzenehexamine was not located, the workflow for an NMR-based study, particularly in fields like metabolomics or protein analysis, follows a structured path. The diagram below outlines this general process, which you can adapt for your compound [2] [3].





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A general workflow for an NMR-based study, from sample preparation to data interpretation.

This workflow highlights key stages [2] [3]:

- **Sample Preparation:** The sample must be prepared in a suitable solvent and placed in an NMR tube. For quantitative analysis, concentration and buffer conditions are critical.
- **Data Acquisition:** This involves setting the correct parameters on the NMR spectrometer, such as the pulse sequence, number of scans, and spectral width, to obtain a high-quality signal.
- **Data Processing & Analysis:** The raw FID is processed (Fourier transformation, phasing) to generate a readable spectrum. Peaks are then analyzed for chemical shift, integration, and coupling patterns.
- **Interpretation:** The analyzed data is used to identify metabolites, determine molecular structure, and perform statistical analysis to draw biological or chemical conclusions.

A Research Path Forward for Benzenehexamine

Given the lack of specific data, here is a practical approach to proceed with your research:

- **Consult Specialized Databases:** Search public NMR databases using the compound's systematic name or CAS number. Repositories like the **NMRShiftDB** or commercial spectral libraries may contain model spectra.

- **Review Related Compounds:** Look for NMR data on structurally similar molecules, such as other benzene derivatives with multiple amine substituents. The behavior of aromatic protons and the influence of amine groups can provide a strong predictive model.
- **Emphasize General Protocols:** The generalized workflow and fundamental principles provided here are directly applicable. You can design your experiment by focusing on the key parameters for acquiring a high-resolution ¹H-NMR spectrum of an aromatic compound.

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References

1. Principles, Interpreting an... | Technology Networks NMR Spectroscopy [technologynetworks.com]
2. Frontiers | NMR -based plant metabolomics protocols : a step-by-step... [frontiersin.org]
3. Protein Sample Preparation | The Ohio State University [ccic.osu.edu]

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